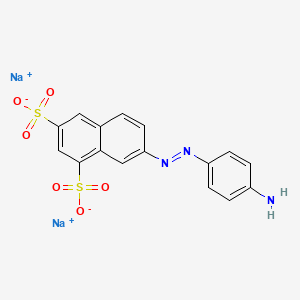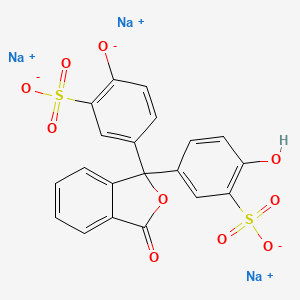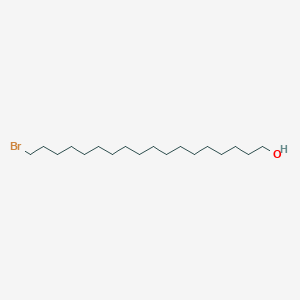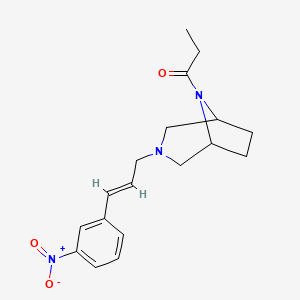
S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Amino(6,11-dihydrobenzocbenzothiepin-11-ylsulfanyl)methylidene]azaniumchloride is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique molecular structure, which includes a benzothiepin ring system. This compound is often used in research settings due to its potential biological and chemical properties.
Preparation Methods
The synthesis of [Amino(6,11-dihydrobenzocbenzothiepin-11-ylsulfanyl)methylidene]azaniumchloride typically involves several steps. One common method includes the reaction of 6,11-dihydrobenzocbenzothiepin-11-amine with a suitable sulfanyl reagent under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
[Amino(6,11-dihydrobenzocbenzothiepin-11-ylsulfanyl)methylidene]azaniumchloride undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [Amino(6,11-dihydrobenzocbenzothiepin-11-ylsulfanyl)methylidene]azaniumchloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to [Amino(6,11-dihydrobenzocbenzothiepin-11-ylsulfanyl)methylidene]azaniumchloride include:
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: This compound shares a similar benzothiepin structure but differs in its functional groups, leading to different chemical and biological properties.
6,11-Dihydrodibenzo[b,e]thiepin-11-amine: Another related compound with similar core structure but different substituents, affecting its reactivity and applications.
Properties
CAS No. |
73150-16-0 |
|---|---|
Molecular Formula |
C15H15ClN2S2 |
Molecular Weight |
322.9 g/mol |
IUPAC Name |
[amino(6,11-dihydrobenzo[c][1]benzothiepin-11-ylsulfanyl)methylidene]azanium;chloride |
InChI |
InChI=1S/C15H14N2S2.ClH/c16-15(17)19-14-11-6-2-1-5-10(11)9-18-13-8-4-3-7-12(13)14;/h1-8,14H,9H2,(H3,16,17);1H |
InChI Key |
BMJXLWFWLVGIME-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)SC(=[NH2+])N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride](/img/structure/B13763215.png)





![1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-5-[(2-nitrophenyl)azo]-2-oxonicotinonitrile](/img/structure/B13763248.png)






